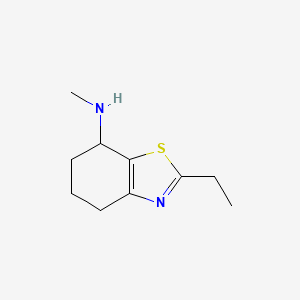

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a heterocyclic compound that contains a benzothiazole ring system

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole with methylamine under controlled temperature and pressure conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反应分析

Synthetic Pathways and Functional Group Transformations

The compound’s synthesis often involves cyclization and substitution reactions. A representative route includes:

Step 1: Thiazole Ring Formation

Cyclization of 2-ethyl-7-amino-4,5,6,7-tetrahydrobenzothiazole precursors under basic or acidic conditions, using reagents such as sodium sulfide (Na₂S) or bromine (Br₂) to facilitate sulfur incorporation .

Step 2: N-Methylation

The secondary amine undergoes alkylation with methyl iodide (CH₃I) or dimethyl sulfate in polar aprotic solvents (e.g., DMF), yielding the N-methyl derivative .

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole cyclization | Na₂S, EtOH, 80°C | 65–75 | |

| N-Methylation | CH₃I, K₂CO₃, DMF | 82 |

Reactivity of the Benzothiazole Core

The benzothiazole ring participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions:

Electrophilic Substitution

-

Bromination : Reacts with bromine (Br₂) in acetic acid at 50°C to form 5-bromo derivatives .

-

Nitration : Limited reactivity due to electron-withdrawing thiazole nitrogen, requiring HNO₃/H₂SO₄ under controlled conditions .

Nucleophilic Displacement

The 2-ethyl group can be replaced by stronger nucleophiles (e.g., thiols or amines) under basic conditions.

Amine Group Reactivity

The secondary amine at position 7 undergoes characteristic reactions:

Acylation

Reacts with acetyl chloride (CH₃COCl) or acetic anhydride to form amides. For example:

Compound+CH₃COClEt₃NAcetylated derivative .

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imine derivatives, catalyzed by piperidine .

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acylation | CH₃COCl, Et₃N | Amide | |

| Schiff base | PhCHO, piperidine | Imine |

Hydrogenation and Ring Modification

The tetrahydrocyclohexene ring can undergo further hydrogenation or oxidation:

Oxidation

Treatment with KMnO₄ in acidic media selectively oxidizes the cyclohexene ring to a diketone, altering the compound’s planarity .

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s double bond, yielding a fully saturated tetrahydropyrrolothiazole derivative .

Comparative Reactivity with Structural Analogs

The ethyl and N-methyl groups influence reactivity compared to similar compounds:

科学研究应用

Chemistry

In the field of chemistry, 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine serves as a building block for synthesizing more complex molecular structures. Its unique benzothiazole ring system allows for the development of novel compounds with tailored properties.

Biology

This compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of benzothiazole exhibit significant biological effects due to their ability to interact with various biological targets.

Biological Activity Overview:

- Antimicrobial Properties: Studies have shown that benzothiazole derivatives can inhibit bacterial growth and show activity against various pathogens .

- Anticancer Activity: Research has highlighted the compound's potential in cancer therapy by modulating cellular mechanisms involved in tumor growth .

Medicine

In medicinal chemistry, this compound is explored as a therapeutic agent . Its interactions with biological targets suggest potential applications in treating diseases such as Alzheimer’s and other neurodegenerative disorders.

Case Study:

A study focused on compounds similar to this benzothiazole derivative demonstrated promising results in inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer’s disease symptoms . The synthesized compounds showed effective inhibition rates, indicating their potential as therapeutic agents.

Data Tables

| Application Area | Key Findings |

|---|---|

| Chemistry | Serves as a building block for complex molecules. |

| Biology | Exhibits antimicrobial and anticancer properties. |

| Medicine | Investigated for therapeutic applications in neurodegenerative diseases. |

作用机制

The mechanism of action of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Similar Compounds

- 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole

- N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

- 4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Uniqueness

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to the presence of both the ethyl and N-methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific targets, making it a valuable compound for various applications.

生物活性

2-Ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine (CAS No. 1247417-17-9) is a compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data tables.

- Molecular Formula : C₁₀H₁₆N₂S

- Molecular Weight : 196.31 g/mol

- Structure : The compound features a tetrahydrobenzothiazole moiety which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and effects on various cellular mechanisms.

Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range:

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 6.76 |

| Compound B | A549 (Lung Cancer) | 193.93 |

| This compound | TBD | TBD |

Note: Specific IC₅₀ values for this compound are yet to be determined through targeted studies.

Study 2: Mechanistic Insights

Research into similar compounds has suggested that benzothiazole derivatives may induce apoptosis through pathways involving the modulation of pro-apoptotic and anti-apoptotic proteins. For example:

- Pro-apoptotic proteins : Increased expression of Bax and p53.

- Anti-apoptotic proteins : Decreased expression of Bcl2.

These findings highlight the potential for this compound to influence apoptotic pathways similarly.

Pharmacological Potential

The pharmacological implications of this compound extend beyond anticancer activity. Benzothiazole derivatives are also being investigated for their roles in:

- Antimicrobial Activity : Some studies suggest that benzothiazoles may exhibit antibacterial properties.

- Neuroprotective Effects : Compounds in this class have been explored for neuroprotective capabilities against neurodegenerative diseases.

属性

IUPAC Name |

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-3-9-12-8-6-4-5-7(11-2)10(8)13-9/h7,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHADCHORCQGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C(CCC2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。